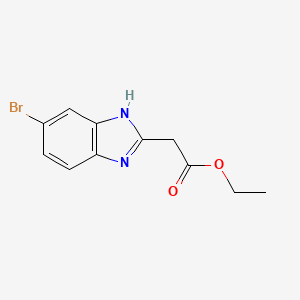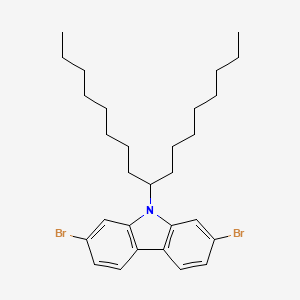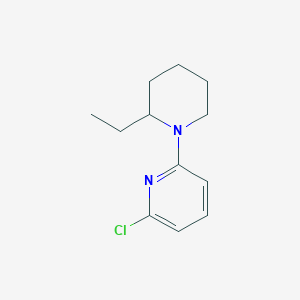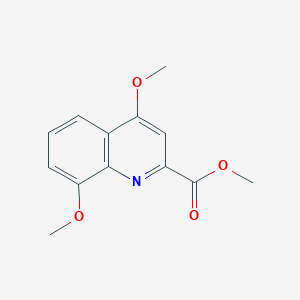
4-(4-Heptyloxybenzoyl)isoquinoline
Descripción general
Descripción
4-(4-Heptyloxybenzoyl)isoquinoline is a versatile chemical compound with immense potential in scientific research. Its unique structure enables myriad applications ranging from drug discovery to materials science. The IUPAC name for this compound is [4- (heptyloxy)phenyl] (4-isoquinolinyl)methanone . The compound has a molecular weight of 347.46 .
Aplicaciones Científicas De Investigación
Synthetic Applications
The compound 4-(4-Heptyloxybenzoyl)isoquinoline is a derivative of the isoquinoline family, known for its broad utility in synthetic chemistry. One of the key applications includes the construction of complex molecular scaffolds. For example, isoquinolone-4-carboxylic acids, which are closely related to this compound, serve as significant bioactive scaffolds. A notable synthesis involves a Cu-catalyzed cascade reaction utilizing the Ugi postcyclization strategy, showcasing the compound's potential in creating highly substituted and diverse molecular structures (Wang, Mgimpatsang, Li, & Dömling, 2021).
Catalysis and Chemical Transformations
Isoquinoline derivatives have been employed as intermediates in various catalytic and chemical transformations. A reported synthesis method involves the treatment of boron trifluoride etherate, demonstrating the compound's involvement in novel rearrangement reactions catalyzed by boron trifluoride etherate and highlighting its importance in expanding the scope of synthetic applications (Chang et al., 2010).
Optoelectronic Applications
Isoquinoline derivatives have been studied for their potential in optoelectronic applications. For instance, the isoquinolinone derivative 2-methyl-1,4-diphenylbenzo[g]isoquinolin-3(2H)-one exhibited dual fluorescence emission, with properties significantly influenced by the solvent. This characteristic makes it a prime candidate for sensors and other optoelectronic applications, demonstrating the versatility of isoquinoline derivatives in this field (Craig, Duong, Wudl, & Schwartz, 2009).
Mecanismo De Acción
Target of Action
The primary targets of 4-(4-Heptyloxybenzoyl)isoquinoline are currently unknown. This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound .
Mode of Action
As an isoquinoline derivative, it may share some of the chemical properties and reactivity of isoquinolines . Isoquinolines are weakly basic heterocycles and can undergo various chemical reactions . .
Biochemical Pathways
Isoquinolines are found in nature and are part of various biochemical pathways . They are also used as the basis for the design of many synthetic compounds against diseases like malaria . .
Propiedades
IUPAC Name |
(4-heptoxyphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-2-3-4-5-8-15-26-20-13-11-18(12-14-20)23(25)22-17-24-16-19-9-6-7-10-21(19)22/h6-7,9-14,16-17H,2-5,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCACIMXGXLHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1454152.png)

![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1454156.png)



